molecular formula C19H19ClN4O2S B6575634 N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1105210-87-4

N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No. B6575634
CAS RN: 1105210-87-4
M. Wt: 402.9 g/mol
InChI Key: JIDNFZXRJJYDSN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a piperidine ring, a thiadiazole ring, and a furan ring. These structures are common in many pharmaceuticals and could potentially exhibit a variety of biological activities .


Molecular Structure Analysis

The compound’s structure includes a piperidine ring, which is a common feature in many pharmaceuticals. The thiadiazole and furan rings could potentially contribute to the compound’s reactivity and biological activity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including F5498-0086, have been explored for their antiviral potential. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, including F5498-0086, exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-Allergic Properties

Novel piperazine derivatives, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine , have been designed and synthesized for their in vivo anti-allergic activities . While specific data on F5498-0086 in this context is limited, its structural features suggest potential anti-allergic effects worth exploring.

Other Potential Applications

Although less extensively studied, F5498-0086 may also possess other biological activities, such as anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. Further research is needed to uncover its full therapeutic potential.

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Depending on the results, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-15-5-3-13(4-6-15)12-21-19(25)24-9-7-14(8-10-24)17-22-23-18(27-17)16-2-1-11-26-16/h1-6,11,14H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDNFZXRJJYDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

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